molecular formula C9H6BrF6N B1381878 [2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine CAS No. 1805512-83-7

[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine

Cat. No.: B1381878
CAS No.: 1805512-83-7
M. Wt: 322.04 g/mol
InChI Key: PIVZMRYOOIJYAU-UHFFFAOYSA-N
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Description

“[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine” is a versatile chemical compound used in diverse scientific research. Its applications range from pharmaceutical synthesis to material science, making it an invaluable tool for innovative discoveries. The compound has a molecular weight of 254.05 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a colorless to pale-yellow to yellow-brown liquid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Triplet Diphenylcarbenes Protection

  • Research Focus : Stability of Triplet Diphenylcarbenes
  • Key Insight : Triplet diphenylcarbenes protected by trifluoromethyl and bromine groups have been shown to be significantly less reactive, with some surviving nearly a day in solution at room temperature. This finding indicates potential for stable carbene applications in organic synthesis (Itoh et al., 2006).
  • Research Focus : Ferrocenyl Compound Synthesis
  • Key Insight : A bis-heterocyclic compound involving trifluoromethyl and bromine was synthesized using a Ugi-Zhu five-component reaction. This process demonstrates the utility of these components in complex organic syntheses (Blanco-Carapia et al., 2022).
  • Research Focus : Bio-evaluation of Triazole-Pyridine Hybrids
  • Key Insight : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized, displaying potential against various bacterial and fungal strains. This showcases the chemical's role in creating compounds with antibacterial and antifungal properties (Jha & Ramarao, 2017).
  • Research Focus : Fluorinated Polyimides
  • Key Insight : Novel fluorinated aromatic diamines, including those with trifluoromethyl and bromine groups, were synthesized for creating new fluorine-containing polyimides. These polyimides exhibited high solubility and thermal stability, useful in advanced material applications (Yin et al., 2005).

Safety and Hazards

“[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions due to the compound’s unique chemical structure .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, it can become toxic, leading to adverse effects on the organism. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. These interactions can have significant effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

[2-bromo-4,6-bis(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF6N/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2H,3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVZMRYOOIJYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CN)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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